molecular formula C21H17N3O4S B2720989 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325720-22-7

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2720989
CAS No.: 325720-22-7
M. Wt: 407.44
InChI Key: KJZDMNGHHAUJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 4-position and a 4-(2-methoxyphenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen. Its structure combines a pyrrolidine-dione (succinimide) ring, known for modulating solubility and bioactivity, with a thiazole ring linked to a 2-methoxyphenyl group, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-28-17-5-3-2-4-15(17)16-12-29-21(22-16)23-20(27)13-6-8-14(9-7-13)24-18(25)10-11-19(24)26/h2-9,12H,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZDMNGHHAUJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the coupling of the thiazole derivative with the benzamide core under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Mechanistic and Pharmacological Contrasts

  • MPPB vs. Target Compound : While MPPB modulates mAb production via metabolic reprogramming (ATP/glucose utilization), the target compound’s 2-methoxyphenyl-thiazole group may target different pathways, such as kinase inhibition or protein-protein interactions .
  • Glycosylation Impact : MPPB suppresses galactosylation, but the effect of the target compound’s thiazole-methoxy group on post-translational modifications remains unexplored .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidinone ring and a thiazole moiety. Its molecular formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of approximately 344.40 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight344.40 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role as an enzyme inhibitor, particularly in bacterial systems, which can lead to antimicrobial effects. Additionally, the methoxyphenyl group may enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • The compound's structural components may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial growth.

Antitumor Activity

Several studies have explored the potential anticancer properties of thiazole derivatives. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted:

  • Case Study : A derivative exhibited potent inhibition of cancer cell lines (e.g., HepG2) with IC50 values in the micromolar range.
  • The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through cyclization reactions followed by functional group modifications.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity:

Study TypeFindings
Antimicrobial AssaysEffective against S. aureus and E. coli
Cytotoxicity AssaysSignificant inhibition observed in HepG2 cells
Enzyme InhibitionStrong inhibition of target kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.